molecular formula C13H14F2N2 B15066900 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine

Cat. No.: B15066900
M. Wt: 236.26 g/mol
InChI Key: JVHMUDRWDOVQAS-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine typically involves the following steps:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions are employed to form the quinoline core.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved through electrophilic fluorination or nucleophilic substitution reactions.

    Functional Group Modifications: The isopropyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods often utilize scalable processes such as:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides.

    Reduction: Reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14F2N2

Molecular Weight

236.26 g/mol

IUPAC Name

6,8-difluoro-2-methyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C13H14F2N2/c1-6(2)11-7(3)17-13-9(12(11)16)4-8(14)5-10(13)15/h4-6H,1-3H3,(H2,16,17)

InChI Key

JVHMUDRWDOVQAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)F)F)N)C(C)C

Origin of Product

United States

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